molecular formula C7H5BrN2S B2705547 5-(3-bromothiophen-2-yl)-1H-pyrazole CAS No. 166196-68-5

5-(3-bromothiophen-2-yl)-1H-pyrazole

Cat. No.: B2705547
CAS No.: 166196-68-5
M. Wt: 229.1
InChI Key: GHQQEFVAZIMSDU-UHFFFAOYSA-N
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Description

“5-(3-bromothiophen-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a sulfur-containing heterocycle .


Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies such as heterocyclization of different substrates . A method for the synthesis of similar compounds involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for the activation of carbonyl functionality . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a thiophene ring. The thiophene ring contains a sulfur atom, making it a five-membered heterocyclic compound .

Scientific Research Applications

Organometallic Chemistry of Group 5 Metals

The organometallic chemistry of Group 5 metal complexes, including those involving pyrazole-based ligands, has been extensively studied. These complexes are explored for their physico-chemical properties to model interactions in metalloproteins, such as bromoperoxidase. Advances in tris(pyrazolyl)borato vanadium complexes and organometallic chemistry of niobium and tantalum complexes showcase the potential of pyrazole derivatives in developing new organometallic compounds (Etienne, 1996).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives, encompassing a broad spectrum of biological activities, have been a focus due to their antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The extensive research into pyrazoline derivatives highlights their potential in pharmaceutical applications, emphasizing the need for further exploration into this compound class for therapeutic use (Shaaban, Mayhoub, & Farag, 2012).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is identified as a significant structure in drug discovery, offering a broad range of medicinal properties. This includes anticancer, CNS agents, and anti-infectious activities, among others. The synthetic strategies and biological properties of pyrazolo[1,5-a]pyrimidine derivatives emphasize their importance in developing drug-like candidates for various disease targets (Cherukupalli et al., 2017).

Synthetic Strategies for Pyrazoline Derivatives

The synthesis of pyrazoline derivatives for new anticancer agents showcases innovative approaches to harness their biological effect. Research on pyrazoline derivatives' biological activity underlines the compound's significant therapeutic potential, particularly in anticancer applications. This highlights the dynamic applications of pyrazoline and the ongoing efforts to synthesize derivatives with high biological effects (Ray et al., 2022).

Future Directions

Thiophene-based compounds have been the focus of many researchers due to their diverse biological activities and potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of these compounds .

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives, which include 5-(3-bromothiophen-2-yl)-1H-pyrazole, have been used in the synthesis of various biologically active compounds . These compounds have shown a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties .

Cellular Effects

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been synthesized via Suzuki cross-coupling reactions, which involve the formation of a carbon-carbon bond between a halide and a boronic acid . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can be synthesized via Suzuki cross-coupling reactions, which are known for their efficiency and versatility . This suggests that the compound may have good stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known that thiophene derivatives can be involved in various biochemical reactions, suggesting that this compound may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its chemical structure, it may interact with transporters or binding proteins, potentially affecting its localization or accumulation within cells .

Subcellular Localization

Based on its chemical structure, it may be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

5-(3-bromothiophen-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQEFVAZIMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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